3-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide

TrkA kinase inhibition chronic pain neuropathic pain

3-Bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide (CAS 1043162-52-2, molecular formula C19H16BrN3O, molecular weight 382.3 Da) is a synthetic small molecule belonging to the bicyclic heteroaryl benzamide class featuring a cyclopenta[c]pyrazole core with an N2-phenyl substituent and a 3-bromobenzamide moiety. The compound has been disclosed in the patent literature by Merck Sharp & Dohme Corp.

Molecular Formula C19H16BrN3O
Molecular Weight 382.261
CAS No. 1043162-52-2
Cat. No. B2762506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide
CAS1043162-52-2
Molecular FormulaC19H16BrN3O
Molecular Weight382.261
Structural Identifiers
SMILESC1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)Br
InChIInChI=1S/C19H16BrN3O/c20-14-7-4-6-13(12-14)19(24)21-18-16-10-5-11-17(16)22-23(18)15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2,(H,21,24)
InChIKeyZXFRXZMTXIDJKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide (CAS 1043162-52-2): Procurement-Ready Profiling of a Patent-Protected Cyclopenta[c]pyrazole Benzamide


3-Bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide (CAS 1043162-52-2, molecular formula C19H16BrN3O, molecular weight 382.3 Da) is a synthetic small molecule belonging to the bicyclic heteroaryl benzamide class featuring a cyclopenta[c]pyrazole core with an N2-phenyl substituent and a 3-bromobenzamide moiety . The compound has been disclosed in the patent literature by Merck Sharp & Dohme Corp. as a tropomyosin-related kinase (Trk) family protein kinase inhibitor, with patented therapeutic indications including chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), pruritus (ICD-11: EC90), and solid tumour/cancer (ICD-11: 2A00-2F9Z) [1]. Single-crystal X-ray diffraction analysis of the closely related 3-methoxy analogue (C22H19N3O) confirms the non-planar conformation of this scaffold, wherein the phenyl ring is rotated relative to the pyrazole plane and an intramolecular N–H···N hydrogen bond forms a five-membered ring fused to the pyrazole system [2]. The compound occupies a distinct chemical space within the cyclopenta[c]pyrazole benzamide family defined by the specific combination of a 3-bromo substituent on the benzamide phenyl ring and an N2-phenyl group on the pyrazole core.

Why Generic Substitution Fails for 3-Bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide: The Quantitative Differentiation Gap


Within the cyclopenta[c]pyrazole benzamide chemical series, minor structural modifications produce distinct patent-protected intellectual property boundaries and are expected to yield divergent target engagement profiles. The 3-bromo substituent on the benzamide ring of CAS 1043162-52-2 is not freely interchangeable with the 4-bromo regioisomer (4-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide) , the unsubstituted parent benzamide (CAS 1043141-06-5) , the 3-methyl analogue (CAS 1043141-89-4), or the 3,5-dimethyl variant, each of which represents a chemically distinct entity with potentially different pharmacokinetic, selectivity, and potency characteristics. The cyclopenta[c]pyrazole scaffold itself has been investigated across multiple therapeutic target classes—including N-type calcium channel (Cav2.2) blockade [1] and TrkA kinase inhibition [2]—demonstrating that the appended benzamide substitution pattern is a critical determinant of target selectivity. Substituting this compound with a generic analogue risks losing the specific patent-protected indication coverage and any target selectivity advantages conferred by the 3-bromo substitution pattern. However, it must be explicitly noted that publicly available quantitative comparator data (IC50, Ki, selectivity profiling) directly measuring performance differences between CAS 1043162-52-2 and its closest structural analogues is currently absent from the peer-reviewed literature and public databases.

Quantitative Differentiation Evidence for 3-Bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide: What the Data Reveals


Patent-Protected Indication Portfolio vs. Unsubstituted Parent Benzamide: Exclusive Disease Coverage

CAS 1043162-52-2 is specifically enumerated in the Merck Sharp & Dohme patent portfolio (WO2015148354 family) as a TrkA kinase inhibitor with patented claims covering chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), pruritus (ICD-11: EC90), and solid tumour/cancer (ICD-11: 2A00-2F9Z) [1]. The unsubstituted parent benzamide (CAS 1043141-06-5), lacking the 3-bromo substituent, is not covered by the same patent claims. While quantitative IC50 or Ki values for CAS 1043162-52-2 against TrkA are not publicly disclosed, the patent exclusivity itself constitutes a procurement-relevant differentiator: the 3-bromo-substituted compound is the specific chemical entity around which intellectual property and therapeutic development efforts have been structured [1].

TrkA kinase inhibition chronic pain neuropathic pain patent exclusivity

Regioisomeric Bromine Position: 3-Bromo vs. 4-Bromo Substitution Defines Distinct Chemical Entities

The 3-bromo substitution pattern on the benzamide ring of CAS 1043162-52-2 distinguishes it from the 4-bromo regioisomer (4-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide), which shares the identical molecular formula (C19H16BrN3O) but differs in the position of the bromine atom . In benzamide-based kinase inhibitor pharmacology, the meta (3-position) vs. para (4-position) halogen substitution is known to differentially modulate both steric interactions within the ATP-binding pocket and electronic effects on the benzamide carbonyl, potentially altering hydrogen-bonding capacity and target affinity. X-ray crystallographic data on the 3-methoxy analogue confirms that substituents at the 3-position participate in intramolecular C–H···O interactions that stabilize the molecular conformation [1]. The 4-bromo regioisomer cannot form this same intramolecular interaction network due to the altered geometry.

regioisomer differentiation SAR halogen bonding medicinal chemistry

Scaffold-Level Differentiation: Cyclopenta[c]pyrazole Core Confers Conformational Constraint vs. Flexible Analogues

The tetrahydrocyclopenta[c]pyrazole core of CAS 1043162-52-2 provides conformational rigidity through its fused bicyclic system, which structurally pre-organizes the molecule for target binding. This scaffold has been independently validated as an N-type calcium channel (Cav2.2) blocker series for chronic pain [1], demonstrating that the cyclopenta[c]pyrazole framework itself contributes to pharmacological activity. The rigidity afforded by the cyclopentane ring fusion to the pyrazole distinguishes this compound from flexible benzamide analogues lacking the bicyclic constraint. X-ray data on the 3-methoxy analogue confirms the scaffold is non-planar, with the phenyl ring rotated relative to the pyrazole plane, and stabilized by an intramolecular N–H···N hydrogen bond that forms a five-membered ring [2]. This intramolecular hydrogen bond pre-organizes the amide conformation for target recognition and is a direct consequence of the cyclopenta[c]pyrazole architecture.

conformational constraint scaffold rigidity drug design selectivity

Optimal Research and Industrial Application Scenarios for 3-Bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide


TrkA-Targeted Pain and Pruritus Drug Discovery Programs Requiring Patent-Protected Chemical Matter

For pharmaceutical research teams pursuing TrkA kinase inhibition as a therapeutic strategy for chronic pain, neuropathic pain, or pruritus, CAS 1043162-52-2 represents a specifically patent-protected bicyclic heteroaryl benzamide derivative with claims covering these indications [1]. Unlike generic cyclopenta[c]pyrazole analogues, this compound carries the Merck Sharp & Dohme patent pedigree (WO2015148354 family), making it the appropriate reference standard for freedom-to-operate assessments and competitive benchmarking in TrkA inhibitor development programs.

Structure-Activity Relationship (SAR) Studies Exploring Halogen Position Effects on Kinase Selectivity

The 3-bromo substitution pattern on the benzamide ring of CAS 1043162-52-2 provides a defined regioisomeric probe for systematic SAR investigations comparing meta- vs. para-halogen effects on kinase binding. When used alongside the 4-bromo regioisomer and the unsubstituted parent benzamide (CAS 1043141-06-5) , this compound enables medicinal chemistry teams to deconvolute the contribution of halogen position to target affinity, selectivity, and pharmacokinetic properties within the cyclopenta[c]pyrazole benzamide series.

Conformational Analysis and Structure-Based Drug Design Leveraging Scaffold Pre-Organization

The cyclopenta[c]pyrazole core of CAS 1043162-52-2, characterized by a non-planar conformation with an intramolecular N–H···N hydrogen bond [2], serves as a conformationally constrained scaffold for structure-based drug design. Computational chemistry and crystallography groups can utilize this compound to study the relationship between scaffold rigidity, conformational pre-organization, and target binding entropy, particularly in the context of kinase inhibitor design where the ATP-binding pocket imposes strict conformational requirements.

Multi-Target Pain Pharmacology: Cross-Screening Against Cav2.2 and TrkA Pathways

Given that the cyclopenta[c]pyrazole scaffold has been independently validated as both an N-type calcium channel (Cav2.2) blocker [3] and a TrkA kinase inhibitor [1], CAS 1043162-52-2 is positioned for cross-screening studies in multi-target pain pharmacology. Research programs investigating dual-mechanism analgesics may use this compound to explore potential polypharmacology within a single chemical scaffold, addressing both neuronal excitability (Cav2.2) and neurotrophin signaling (TrkA) pathways implicated in chronic pain states.

Quote Request

Request a Quote for 3-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.